2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-aminobenzoate
Description
2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-aminobenzoate is a synthetic organic compound featuring a 2,3-dihydroindole core substituted with a methyl group at the 2-position and an ester-linked 4-aminobenzoate moiety. Its molecular formula is C₁₈H₁₈N₂O₃, with a molecular weight of 310.36 g/mol and a CAS registry number of 931239-24-6 . This dual functionality suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where indole derivatives are known modulators (e.g., serotonin receptors or kinase inhibitors).
Properties
IUPAC Name |
[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 4-aminobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-10-14-4-2-3-5-16(14)20(12)17(21)11-23-18(22)13-6-8-15(19)9-7-13/h2-9,12H,10-11,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDULSQJWJSEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)COC(=O)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-aminobenzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C18H20N2O3
- Molecular Weight : 310.36 g/mol
- CAS Number : 931239-24-6
Antimicrobial Activity
Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. In a study focusing on related indole derivatives, compounds demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL, showcasing potent efficacy compared to standard antibiotics like ampicillin and streptomycin .
| Bacterial Strain | MIC (mg/mL) | Reference Compound |
|---|---|---|
| Escherichia coli | 0.004 | Compound 8 |
| Staphylococcus aureus | 0.008 | Compound 11 |
| Bacillus cereus | 0.015 | Compound 1 |
The most active derivatives were found to inhibit Enterobacter cloacae, with MIC values significantly lower than those of reference drugs .
Anticancer Activity
Indole derivatives are also noted for their anticancer potential. A study highlighted the cytotoxic effects of various indole-based compounds against cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values in the micromolar range, indicating promising anticancer activity .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 | 15 | 2-(2-Methyl... |
| HeLa | 20 | 2-(2-Methyl... |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. Research suggests that indole derivatives may inhibit critical enzymes involved in cell wall synthesis in bacteria and induce apoptosis in cancer cells through the modulation of signaling pathways .
Case Studies
- Antimicrobial Efficacy Study : A comprehensive analysis was conducted on a series of indole derivatives, including the target compound. The study utilized a microdilution method to assess antibacterial activity against a panel of pathogens. Results indicated that the compound had superior activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .
- Cytotoxicity Assessment : In vitro studies evaluated the cytotoxic effects of the compound on human cancer cell lines using the MTT assay. Results demonstrated that the compound induced significant cell death in a dose-dependent manner, with mechanisms involving cell cycle arrest and apoptosis being investigated .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- The 4-aminobenzoate group in the target compound provides a polar amino group absent in analogues like the 3,4-dimethylbenzoate derivative, which prioritizes lipophilicity .
- Replacement of the benzoate with a 6-chloropyridine-3-carboxylate (as in CAS 386279-40-9) introduces a heteroaromatic ring, likely altering binding affinity in biological systems .
Stability and Degradation Pathways
Evidence from indapamide degradation studies () highlights that indole derivatives with ester linkages are sensitive to hydrolysis under acidic/basic conditions and UV light. The 4-aminobenzoate group in the target compound may increase susceptibility to oxidative degradation compared to methyl-substituted analogues (e.g., 3,4-dimethylbenzoate), which are more sterically protected .
Pharmacological Potential
- Target Compound: The 4-aminobenzoate group’s hydrogen-bonding capability could enhance interactions with enzymes like cyclooxygenases or kinases, similar to other benzoate-containing drugs .
- 6-Chloropyridine-3-carboxylate Analogue : The chlorine atom and pyridine ring may improve binding to targets requiring halogen bonds or π-π stacking, as seen in kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
